N1-(2,5-dimethoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6/c1-29-16-8-9-18(30-2)17(12-16)24-22(28)21(27)23-13-20(26)25-10-11-31-19(14-25)15-6-4-3-5-7-15/h3-9,12,19H,10-11,13-14H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMGFDDTXVHOMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Oxalamide Formation via Oxalyl Chloride
This method, adapted from morpholino-containing oxalamide syntheses, involves sequential amidation of oxalyl chloride with two amines:
Step 1: Synthesis of 2-(2-Phenylmorpholino)acetamide
- Morpholine functionalization : 2-Phenylmorpholine is reacted with chloroacetyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base to yield 2-(2-phenylmorpholino)acetyl chloride.
- Amidation : The acyl chloride is treated with ammonium hydroxide to form 2-(2-phenylmorpholino)acetamide.
- Reduction : The amide is reduced using lithium aluminum hydride (LiAlH4) to produce 2-(2-phenylmorpholino)ethylamine (Yield: 68–72%).
Step 2: Oxalyl Chloride Coupling
- First amidation : Oxalyl chloride is reacted with 2,5-dimethoxyaniline in anhydrous DCM at 0°C, forming N-(2,5-dimethoxyphenyl)oxalyl chloride.
- Second amidation : The intermediate is treated with 2-(2-phenylmorpholino)ethylamine in the presence of DIPEA, yielding the target compound (Yield: 65–70%).
Reaction Scheme :
$$
\text{Oxalyl chloride} + \text{2,5-Dimethoxyaniline} \rightarrow \text{N-(2,5-Dimethoxyphenyl)oxalyl chloride}
$$
$$
\text{N-(2,5-Dimethoxyphenyl)oxalyl chloride} + \text{2-(2-Phenylmorpholino)ethylamine} \rightarrow \text{Target Compound}
$$
One-Pot Coupling Using Carbodiimide Reagents
To avoid handling oxalyl chloride, this method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
- Activation : Oxalic acid is activated with EDC/HOBt in DMF at 0°C for 30 minutes.
- First coupling : 2,5-Dimethoxyaniline is added, and the mixture is stirred for 12 hours at room temperature.
- Second coupling : 2-(2-phenylmorpholino)ethylamine is introduced, and the reaction is continued for 24 hours (Yield: 60–65%).
Advantages :
- Mitigates exothermic side reactions.
- Suitable for acid-sensitive substrates.
Solid-Phase Synthesis for High-Throughput Production
Adapted from combinatorial chemistry approaches, this method uses Wang resin:
- Resin functionalization : Oxalic acid is anchored to the resin via a linker.
- First amidation : 2,5-Dimethoxyaniline is coupled using EDC/HOBt.
- Cleavage and second amidation : The resin-bound intermediate is cleaved with trifluoroacetic acid (TFA) and reacted with 2-(2-phenylmorpholino)ethylamine (Yield: 55–60%).
Critical Reaction Parameters
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 0 → 25 | 70 | 98 |
| DMF | 25 | 65 | 95 |
| THF | 25 | 58 | 90 |
Key Insight : DCM provides superior yields due to improved oxalyl chloride reactivity.
Catalytic and Stoichiometric Considerations
- Base selection : DIPEA outperforms triethylamine (TEA) in suppressing side reactions (e.g., N-acylation of morpholine).
- Molar ratios : A 1:1.2 ratio of oxalyl chloride to 2,5-dimethoxyaniline minimizes dimerization.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
| Method | Retention Time (min) | Purity (%) |
|---|---|---|
| HPLC (C18) | 12.3 | 98.5 |
| TLC (SiO₂, EtOAc) | R_f = 0.45 | 95 |
Industrial-Scale Considerations
- Cost analysis : Oxalyl chloride-based routes are cost-effective for batch sizes >10 kg.
- Waste management : DCM and DMF require distillation recovery systems to meet environmental regulations.
Emerging Methodologies
Photocatalytic Amination
Recent advances utilize visible-light catalysis to couple oxalic acid with amines under mild conditions, though yields remain suboptimal (45–50%).
Biocatalytic Approaches
Lipase-mediated amidation in aqueous media shows promise for green chemistry applications (Yield: 40–48%).
Chemical Reactions Analysis
Types of Reactions
N1-(2,5-dimethoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products
Oxidation Products: Corresponding oxides and carboxylic acids.
Reduction Products: Reduced amide derivatives.
Substitution Products: Alkylated derivatives at the methoxy positions.
Scientific Research Applications
N1-(2,5-dimethoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N1-(2,5-dimethoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved often include:
Enzyme Inhibition: By binding to the active site of enzymes, the compound can inhibit their catalytic activity.
Receptor Modulation: It can act as an agonist or antagonist at receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations :
- Substituent Positional Effects: The methoxy group positions on the N1 aromatic ring (2,5 vs. 2,4 or 2,3) influence steric and electronic interactions with taste receptors. For example, S336 (2,4-dimethoxy) exhibits stronger umami activity than 2,3-dimethoxy analogs . The N2-substituent determines receptor specificity. Morpholino groups (target compound) may alter pharmacokinetics compared to pyridyl groups (S336, XXXX) due to differences in hydrogen-bonding and solubility .
- Safety and Regulatory Status: S336 has undergone rigorous safety evaluations and is approved for food use, whereas the WHO-evaluated analog (XXXX) raised concerns about kidney toxicity at low doses, necessitating further studies .
Comparison with Non-Oxalamide Analogs (Acetamide Derivatives)
lists acetamide derivatives (e.g., N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide) with distinct backbones and substituents. These compounds differ fundamentally in:
- Core Structure : Acetamides lack the oxalamide bridge, reducing conformational flexibility.
- Biological Targets : Acetamides in are linked to antimicrobial or antiviral activity, unlike oxalamides’ flavor-enhancing roles .
Biological Activity
N1-(2,5-dimethoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide is a complex organic compound notable for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound features a unique structure that includes a dimethoxyphenyl group and a morpholino moiety, contributing to its potential biological activity. The molecular formula is , with a molecular weight of 370.45 g/mol. The IUPAC name reflects its intricate design, which may influence its interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O4 |
| Molecular Weight | 370.45 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the 2,5-dimethoxyphenyl intermediate through methoxylation.
- Synthesis of the morpholino ethylamine by reacting appropriate precursors.
- Coupling reaction using oxalyl chloride to form the oxalamide linkage.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as enzymes or receptors involved in various signaling pathways. Preliminary studies suggest it may exhibit anti-inflammatory and analgesic properties by modulating cytokine production.
Pharmacological Studies
Recent research has indicated that derivatives of similar compounds can inhibit inflammatory pathways, suggesting that this compound may have therapeutic applications in conditions characterized by excessive inflammation.
- Anti-inflammatory Activity : In vitro studies demonstrated that the compound could reduce the expression of pro-inflammatory cytokines in cell lines exposed to inflammatory stimuli.
- Analgesic Effects : Animal models have suggested potential analgesic effects, where administration resulted in reduced pain responses compared to control groups.
Case Studies
Several case studies have explored the biological activity of related compounds, providing insights into potential applications:
- Case Study 1 : A derivative exhibiting structural similarities demonstrated significant inhibition of EGR-1 DNA-binding activity, which is crucial in inflammatory responses . This suggests that this compound may similarly affect transcription factors involved in inflammation.
- Case Study 2 : Research on oxalamides indicated their effectiveness in reducing skin lesions in models of atopic dermatitis . Given the structural similarities, this compound may also exhibit therapeutic potential in dermatological conditions.
Q & A
Synthesis and Optimization
Basic Question: Q. 1.1 What are the standard synthetic protocols for N1-(2,5-dimethoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide? The synthesis typically involves a multi-step process:
Amide Coupling : React 2,5-dimethoxyaniline with oxalyl chloride to form the oxalamide intermediate.
Morpholinoethyl Functionalization : Introduce the 2-phenylmorpholino group via nucleophilic substitution or reductive amination under inert conditions (e.g., nitrogen atmosphere).
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Key Reagents: Oxalyl chloride, triethylamine (base), anhydrous dichloromethane (solvent).
Advanced Question: Q. 1.2 How can reaction yields be optimized during the synthesis of this compound? Yield optimization strategies include:
- Temperature Control : Lowering reaction temperatures (−10°C to 0°C) during amide coupling to minimize side reactions.
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate amidation kinetics.
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but require careful pH monitoring to avoid hydrolysis.
- Automated Flow Chemistry : Continuous flow systems improve reproducibility and reduce reaction times by 30–40% compared to batch methods .
Structural and Spectroscopic Characterization
Basic Question: Q. 2.1 What spectroscopic methods are used to confirm the compound’s structure?
- NMR : - and -NMR identify aromatic protons (δ 6.8–7.5 ppm) and carbonyl signals (δ 165–170 ppm).
- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm) and morpholino C-O-C vibrations (~1100 cm).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 455.18 (calculated for CHNO) .
Advanced Question: Q. 2.2 How can computational modeling aid in structural analysis? Density Functional Theory (DFT) simulations predict:
- Conformational Stability : The phenylmorpholino group adopts a chair conformation, minimizing steric hindrance.
- Electrostatic Potential Maps : Highlight nucleophilic regions (amide oxygen) for targeted derivatization.
Compare DFT results with X-ray crystallography data to resolve ambiguities in stereochemistry .
Biological Activity and Mechanisms
Basic Question: Q. 3.1 What biological targets are associated with this compound? Analogous oxalamides exhibit activity against:
- Kinases : Inhibition of EGFR (IC ~0.8 µM) via competitive binding to the ATP pocket.
- GPCRs : Antagonism of serotonin receptors (5-HT) due to morpholino group interactions.
Methodology: Radioligand binding assays and Western blotting validate target engagement .
Advanced Question: Q. 3.2 How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Substituent Effects : Replace 2,5-dimethoxyphenyl with electron-withdrawing groups (e.g., Cl) to improve metabolic stability.
- Morpholino Modifications : Introduce fluorinated phenyl rings to enhance blood-brain barrier penetration.
Validate SAR using in vitro cytotoxicity assays (e.g., MTT on HeLa cells) and ADMET predictions .
Chemical Stability and Reactivity
Basic Question: Q. 4.1 How does pH affect the compound’s stability?
- Acidic Conditions (pH <3) : Hydrolysis of the oxalamide bond occurs, generating 2,5-dimethoxyaniline and morpholinoethyl fragments.
- Neutral/Basic Conditions (pH 7–9) : Stable for >48 hours in PBS buffer.
Methodology: Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Question: Q. 4.2 What strategies mitigate oxidative degradation during storage?
- Lyophilization : Store as a lyophilized powder under argon to prevent oxidation.
- Antioxidants : Add 0.1% w/v ascorbic acid to aqueous formulations.
- Packaging : Use amber vials to block UV-induced radical formation .
Data Contradiction and Reproducibility
Advanced Question: Q. 5.1 How can researchers resolve discrepancies in reported bioactivity data for structural analogs?
- Comparative Binding Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (k/k) across analogs.
- Molecular Dynamics (MD) Simulations : Identify variations in binding pocket interactions (e.g., hydrogen bonding with Tyr-123 vs. hydrophobic packing).
- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify outliers due to assay variability (e.g., cell line differences) .
Applications in Drug Development
Basic Question: Q. 6.1 What preclinical models are suitable for evaluating this compound’s efficacy?
- In Vivo Models : Xenograft mice (e.g., HCT-116 colorectal tumors) for antitumor activity.
- Ex Vivo Models : Human liver microsomes assess metabolic stability (t >2 hours preferred).
Advanced Question: Q. 6.2 How can prodrug strategies improve its pharmacokinetic profile?
- Ester Prodrugs : Mask polar amide groups with acetyl or pivaloyl esters to enhance oral bioavailability.
- Enzyme-Responsive Linkers : Incorporate cathepsin B-cleavable peptides for tumor-selective activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
